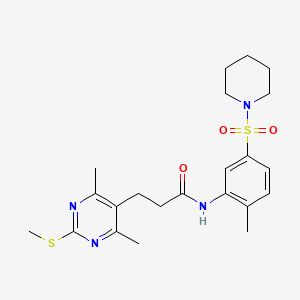
1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. This compound is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
GPR14/Urotensin-II Receptor Agonist
The compound 1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride was identified as a nonpeptidic agonist of the urotensin-II receptor in a study by Croston et al. (2002). This compound exhibited an EC50 of 300 nM at the human UII receptor and showed high selectivity. Its activity primarily resides in its (+)-enantiomer, making it a potential pharmacological research tool and a possible drug lead (Croston et al., 2002).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
In a study conducted by Rzeszotarski et al. (1979), derivatives similar to 1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride were synthesized and tested for their affinity to beta 1- and beta-2-adrenoceptors. These derivatives demonstrated substantial cardioselectivity, particularly in those with a 3,4-dimethoxyphenethyl group compared to those with a 4-hydroxyphenethyl or isopropyl group (Rzeszotarski et al., 1979).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) investigated the antimicrobial and antiradical activities of compounds structurally related to 1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride. These compounds exhibited moderate biological activities compared to other types of beta blockers (Čižmáriková et al., 2020).
Metabolism of Metoprolol
Shetty and Nelson (1988) conducted a study on the asymmetric synthesis and absolute configuration of metabolites related to metoprolol, a compound similar to 1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride. This research is significant in understanding the metabolic process and the stereochemistry of such compounds (Shetty & Nelson, 1988).
Fungal Peroxygenase in Drug Metabolism
Kinne et al. (2009) explored the use of fungal peroxygenase for the regioselective hydroxylation of propranolol, a beta-adrenergic blocker similar to 1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride. This study demonstrated the potential of using fungal enzymes for the synthesis of drug metabolites (Kinne et al., 2009).
Synthesis and Characterization of Related Compounds
Research by Bijwe et al. (2011) involved the synthesis and characterization of compounds similar to 1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride, which were analyzed using IR and NMR spectral data. Such studies are crucial for understanding the chemical properties of these compounds (Bijwe et al., 2011).
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.ClH/c1-11(2)16-9-13(17)10-18-7-8-19-14-5-3-12(15)4-6-14;/h3-6,11,13,16-17H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQIJVPFJKGJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCCOC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)




![Ethyl 4-(2-methoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)



![8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2924121.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)